molecular formula C19H17ClN2O2 B15107611 (2-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(2-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B15107611
M. Wt: 340.8 g/mol
InChI Key: DPCVDKSWTXGPRM-UHFFFAOYSA-N
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Description

(2-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a chlorophenyl group with a methoxy-substituted tetrahydropyridoindole moiety, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of (2-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the chlorophenyl and methoxy groups. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using specific catalysts or solvents to enhance reaction efficiency .

Chemical Reactions Analysis

(2-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core allows it to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects . The exact pathways and molecular interactions depend on the specific application and target being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

(2-chlorophenyl)-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C19H17ClN2O2/c1-24-12-6-7-17-14(10-12)15-11-22(9-8-18(15)21-17)19(23)13-4-2-3-5-16(13)20/h2-7,10,21H,8-9,11H2,1H3

InChI Key

DPCVDKSWTXGPRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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